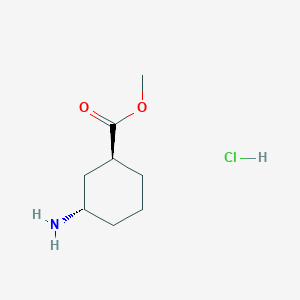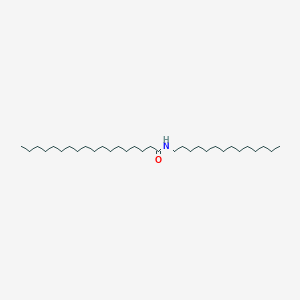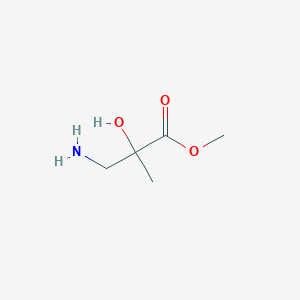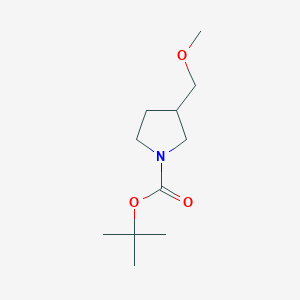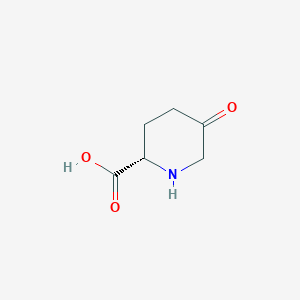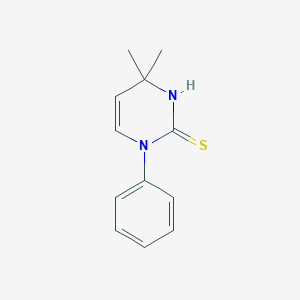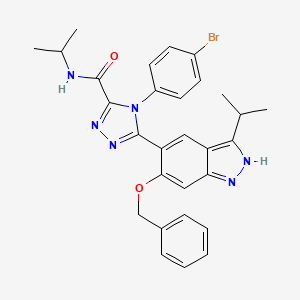
5-(6-(Benzyloxy)-3-isopropyl-1H-indazol-5-YL)-4-(4-bromophenyl)-N-isopropyl-4H-1,2,4-triazole-3-carboxamide
Descripción general
Descripción
This compound is a chemical entity often used in various fields of research, including chemistry, biology, and medicine. It features distinct molecular structures, such as the indazole and triazole rings, which are significant in medicinal chemistry due to their biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps, starting with the preparation of intermediates and then combining them under specific conditions. Common synthetic routes might include:
Formation of the Benzyloxy and Isopropyl Groups: These groups can be introduced through reactions involving the appropriate precursors and reagents.
Triazole Ring Formation: This often involves cyclization reactions that may require catalysts and specific reaction conditions.
Bromination and Final Coupling:
Industrial Production Methods
Industrial methods would scale up these synthetic routes, optimizing reaction conditions to improve yield and efficiency. Catalysts, solvents, temperature, and pressure conditions are often fine-tuned to achieve the best results.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound might undergo oxidation reactions, often facilitated by reagents like KMnO₄ or CrO₃.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ could be used to reduce certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Reagents might include strong oxidizing and reducing agents, catalysts for coupling reactions, and solvents that support these reactions (e.g., toluene, dichloromethane).
Major Products Formed
The major products would depend on the type of reaction and conditions used, ranging from modified analogs with different functional groups to completely new structures resulting from complex transformations.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a precursor or intermediate in the synthesis of more complex molecules, contributing to the development of novel compounds with desired properties.
Biology
In biology, it might be studied for its potential interactions with biological targets, serving as a lead compound for drug development or as a tool in biochemical research.
Medicine
Medicinally, the compound's unique structure may be explored for therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, it could find use in the development of specialty chemicals, materials science, or as a reagent in various chemical processes.
Mecanismo De Acción
The compound's mechanism of action would involve its interaction with specific molecular targets, such as enzymes or receptors, influencing biological pathways. For instance, it might inhibit a particular enzyme by binding to its active site, disrupting normal biochemical processes.
Comparación Con Compuestos Similares
This compound stands out due to its unique combination of structural features. Compared to other compounds with similar indazole or triazole rings, its specific substitutions and the presence of a bromophenyl group may impart distinct properties.
Similar Compounds
5-Phenyl-1H-indazole: Differing in substitution pattern.
4-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol: Another triazole derivative with bromophenyl but different functional groups.
N-Isopropyl-1H-indazole-5-carboxamide: Sharing the indazole core but with different substitutions.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-5-(6-phenylmethoxy-3-propan-2-yl-2H-indazol-5-yl)-N-propan-2-yl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29BrN6O2/c1-17(2)26-22-14-23(25(15-24(22)32-33-26)38-16-19-8-6-5-7-9-19)27-34-35-28(29(37)31-18(3)4)36(27)21-12-10-20(30)11-13-21/h5-15,17-18H,16H2,1-4H3,(H,31,37)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJYZDATLKYUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C(=CC2=NN1)OCC3=CC=CC=C3)C4=NN=C(N4C5=CC=C(C=C5)Br)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601103572 | |
| Record name | 4H-1,2,4-Triazole-3-carboxamide, 4-(4-bromophenyl)-N-(1-methylethyl)-5-[3-(1-methylethyl)-6-(phenylmethoxy)-1H-indazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464091-41-5 | |
| Record name | 4H-1,2,4-Triazole-3-carboxamide, 4-(4-bromophenyl)-N-(1-methylethyl)-5-[3-(1-methylethyl)-6-(phenylmethoxy)-1H-indazol-5-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1,2,4-Triazole-3-carboxamide, 4-(4-bromophenyl)-N-(1-methylethyl)-5-[3-(1-methylethyl)-6-(phenylmethoxy)-1H-indazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



